Methyl 2-[1-(4-carbamoylphenyl)tetrazol-5-yl]sulfanylacetate
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Overview
Description
Methyl 2-[1-(4-carbamoylphenyl)tetrazol-5-yl]sulfanylacetate: is a complex organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[1-(4-carbamoylphenyl)tetrazol-5-yl]sulfanylacetate typically involves the cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . This reaction is often carried out under mild conditions using a solvent such as methanol at room temperature . The presence of a carbamoyl group on the phenyl ring and a sulfanylacetate moiety adds complexity to the synthesis, requiring careful control of reaction conditions to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their sequential reactions to form the final product. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production on a large scale .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[1-(4-carbamoylphenyl)tetrazol-5-yl]sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 2-[1-(4-carbamoylphenyl)tetrazol-5-yl]sulfanylacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-[1-(4-carbamoylphenyl)tetrazol-5-yl]sulfanylacetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Tetrazole: A basic tetrazole ring structure without additional functional groups.
5-Phenyltetrazole: A tetrazole derivative with a phenyl group at the 5-position.
Tetrazolethiones: Tetrazole derivatives with a thione group, known for their unique reactivity and applications.
Uniqueness: Methyl 2-[1-(4-carbamoylphenyl)tetrazol-5-yl]sulfanylacetate is unique due to the presence of the carbamoylphenyl and sulfanylacetate groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[1-(4-carbamoylphenyl)tetrazol-5-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3S/c1-19-9(17)6-20-11-13-14-15-16(11)8-4-2-7(3-5-8)10(12)18/h2-5H,6H2,1H3,(H2,12,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMYGZGTDHZRGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=NN1C2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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